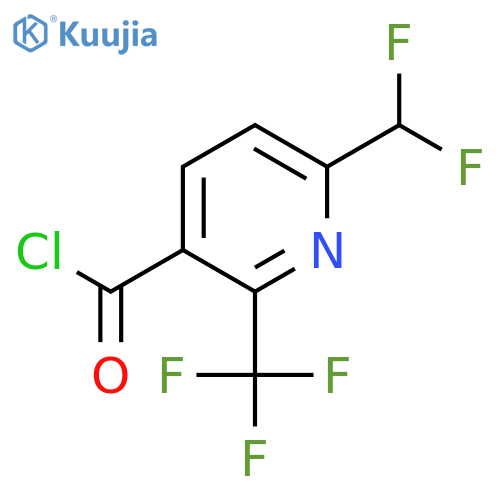Cas no 1806809-78-8 (6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride)

1806809-78-8 structure
商品名:6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride
CAS番号:1806809-78-8
MF:C8H3ClF5NO
メガワット:259.56053853035
CID:4811997
6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride
-
- インチ: 1S/C8H3ClF5NO/c9-6(16)3-1-2-4(7(10)11)15-5(3)8(12,13)14/h1-2,7H
- InChIKey: DPRWAVAMFBIEAK-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC=C(C(F)F)N=C1C(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 270
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.9
6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076162-500mg |
6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride |
1806809-78-8 | 97% | 500mg |
$855.75 | 2022-03-31 | |
| Alichem | A029076162-1g |
6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride |
1806809-78-8 | 97% | 1g |
$1,504.90 | 2022-03-31 | |
| Alichem | A029076162-250mg |
6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride |
1806809-78-8 | 97% | 250mg |
$484.80 | 2022-03-31 |
6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
1806809-78-8 (6-(Difluoromethyl)-2-(trifluoromethyl)pyridine-3-carbonyl chloride) 関連製品
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
